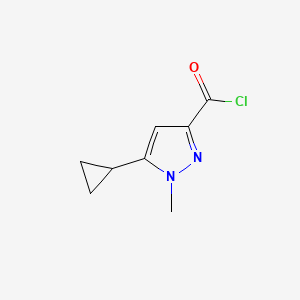
5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride
概要
説明
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C8H9ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring a cyclopropyl group at the 5-position and a carbonyl chloride group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride typically involves the following steps:
Formation of 1-methyl-1H-pyrazole-3-carbonyl chloride: This can be achieved by reacting 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions.
Cyclopropylation: The resulting 1-methyl-1H-pyrazole-3-carbonyl chloride is then subjected to cyclopropanation using a suitable cyclopropylating agent, such as cyclopropylmagnesium bromide, in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl chloride group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or alcohols can be used for substitution reactions.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation reactions.
Amines: Formed through reduction reactions.
Amides and Esters: Produced via nucleophilic substitution reactions.
科学的研究の応用
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
1-Methyl-1H-pyrazole-3-carbonyl chloride: Lacks the cyclopropyl group.
5-Cyclopropyl-1H-pyrazole-3-carbonyl chloride: Lacks the methyl group at the 1-position.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but different functional groups.
Uniqueness: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-7(5-2-3-5)4-6(10-11)8(9)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUXPHBVXWTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















